molecular formula C16H16N4O2 B14353127 4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- CAS No. 93016-27-4

4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)-

Cat. No.: B14353127
CAS No.: 93016-27-4
M. Wt: 296.32 g/mol
InChI Key: IOJBFNDOWJEKLP-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
  • 3,5-Di(4-pyridinyl)-4H-1,2,4-triazol-4-amine
  • 3-Bromo-1H-1,2,4-triazole
  • 5-Bromo-1H-1,2,4-triazole

Uniqueness

These substituents may improve the compound’s solubility, stability, and ability to interact with biological targets compared to other similar triazole derivatives .

Properties

CAS No.

93016-27-4

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H16N4O2/c1-21-13-7-3-11(4-8-13)15-18-19-16(20(15)17)12-5-9-14(22-2)10-6-12/h3-10H,17H2,1-2H3

InChI Key

IOJBFNDOWJEKLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=C(C=C3)OC

Origin of Product

United States

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